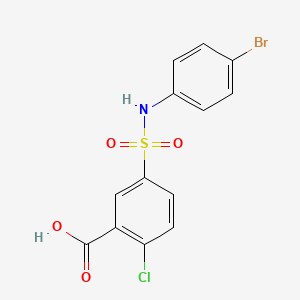

5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(4-bromophenyl)sulfamoyl]-2-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO4S/c14-8-1-3-9(4-2-8)16-21(19,20)10-5-6-12(15)11(7-10)13(17)18/h1-7,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJZFEXHLJNUBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid: Synthesis, Characterization, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid, a compound of interest in medicinal chemistry. Drawing from established synthetic methodologies for structurally related molecules and insights into the biological activities of the sulfamoylbenzoic acid scaffold, this document serves as a foundational resource for researchers exploring this and similar chemical entities. While specific experimental data for this exact molecule is not extensively available in public literature, this guide offers a robust framework for its synthesis, characterization, and potential therapeutic applications based on analogous compounds.

Introduction: The Sulfamoylbenzoic Acid Scaffold

The sulfamoylbenzoic acid moiety is a well-established pharmacophore present in a variety of clinically significant drugs. Its derivatives are known to exhibit a wide range of biological activities, including diuretic, antihypertensive, and enzyme-inhibitory effects. The structural combination of a benzoic acid, a sulfonamide linkage, and variable aromatic substituents allows for fine-tuning of physicochemical properties and biological targets. This guide focuses on a specific derivative, this compound, providing a scientifically grounded projection of its properties and potential.

Physicochemical Properties and Structural Information

A summary of the key identifiers and predicted physicochemical properties for this compound is presented in Table 1. These values are computationally predicted and serve as a useful starting point for experimental design.

| Property | Value | Source |

| CAS Number | 306764-81-8 | ChemicalBook |

| Molecular Formula | C₁₃H₉BrClNO₄S | PubChem |

| Molecular Weight | 390.64 g/mol | PubChem |

| IUPAC Name | 5-[(4-bromophenyl)sulfamoyl]-2-chlorobenzoic acid | PubChem |

| Predicted Density | 1.8±0.1 g/cm³ | Guidechem |

| Predicted Boiling Point | 548.3±60.0 °C at 760 mmHg | Guidechem |

| Predicted pKa | 2.27±0.25 | ChemicalBook |

| Predicted LogP | 4.62 | Guidechem |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be logically approached through the reaction of a key intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid, with 4-bromoaniline. This method is analogous to established procedures for the synthesis of other N-substituted sulfamoylbenzoic acids.[1]

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid

This procedure is adapted from the general method for chlorosulfonation of benzoic acids.[1]

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Chlorosulfonation: To the flask, add 2-chlorobenzoic acid (1 equivalent). Cool the flask in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate, 2-chloro-5-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

This step involves the reaction of the sulfonyl chloride intermediate with 4-bromoaniline.[2]

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Sulfonamide Formation: Cool the solution in an ice bath. Add a solution of 2-chloro-5-(chlorosulfonyl)benzoic acid (1 equivalent) in the same solvent dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Work-up and Purification:

-

The reaction mixture is quenched with water and acidified with dilute hydrochloric acid (e.g., 1M HCl) to precipitate the product.

-

The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.

-

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is essential.

| Analytical Technique | Expected Observations |

| ¹H NMR Spectroscopy | The spectrum should show characteristic aromatic proton signals for both the dichlorobenzoyl and the bromophenyl rings, as well as a downfield signal for the carboxylic acid proton and a signal for the sulfonamide N-H proton. |

| ¹³C NMR Spectroscopy | The spectrum will display distinct signals for all 13 carbon atoms, including the carbonyl carbon of the carboxylic acid and the carbons attached to chlorine and bromine. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (or M+H, M-H) corresponding to the calculated molecular weight (390.64 g/mol ), with the characteristic isotopic pattern for bromine and chlorine. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the sulfonamide, and the S=O stretches of the sulfonyl group. |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis should indicate a single major peak, confirming the purity of the compound. |

Potential Biological Activity and Therapeutic Applications

While direct biological data for this compound is scarce, the broader class of sulfamoylbenzoic acid derivatives has been extensively studied, revealing potential as potent enzyme inhibitors.

Potential as an h-NTPDase Inhibitor

Structurally similar sulfamoyl-benzamide derivatives have been identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[1] These enzymes play a crucial role in purinergic signaling and are implicated in various pathological conditions, including thrombosis, inflammation, and cancer. The presence of the sulfonamide and carboxamide functionalities in the target molecule suggests it could interact with the active sites of these enzymes.

Potential as a Carbonic Anhydrase Inhibitor

Derivatives of sulfamoylbenzoic acid are also known to be inhibitors of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and XII.[3] These enzymes are involved in pH regulation in cancer cells, and their inhibition is a validated strategy in oncology. The structural features of this compound make it a candidate for investigation as a CA inhibitor.

Logical Relationship of the Scaffold to Biological Activity

Caption: Potential biological activities and applications.

Conclusion and Future Directions

This compound represents an intriguing molecule for further investigation within the field of medicinal chemistry. This guide provides a comprehensive, scientifically-grounded framework for its synthesis, characterization, and potential biological evaluation. Future research should focus on the experimental validation of the proposed synthetic route, thorough characterization of the compound, and screening for its inhibitory activity against relevant biological targets such as h-NTPDases and carbonic anhydrases. Such studies will be instrumental in elucidating the therapeutic potential of this and related sulfamoylbenzoic acid derivatives.

References

-

Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS. (2024-07-05). [Link]

-

Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health. (2023-07-11). [Link]

-

This compound (C13H9BrClNO4S). PubChem. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid

This guide provides a comprehensive, technically detailed overview of a robust synthetic pathway for 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations inherent in each phase of the synthesis. The protocols described herein are structured to be self-validating, with an emphasis on causality, purity, and yield.

Introduction: The Significance of Substituted Sulfamoylbenzoic Acids

The sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for a class of potent loop diuretics. Compounds such as furosemide and bumetanide, which feature this core structure, have been instrumental in the management of edema and hypertension. The targeted molecule, this compound, is a structural analogue of these well-established therapeutic agents. The introduction of a 4-bromophenyl group offers a unique lipophilic and electronically distinct substitution, making it a compound of interest for structure-activity relationship (SAR) studies aimed at discovering novel modulators of ion transport or other biological targets. This guide outlines a logical and efficient two-step synthesis to access this valuable research compound.

Overall Synthetic Strategy

The synthesis of this compound is most logically approached via a two-step sequence. The first step involves the preparation of a key electrophilic intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid, through the chlorosulfonylation of 2-chlorobenzoic acid. The second, and final, step is a nucleophilic substitution reaction where the synthesized sulfonyl chloride is coupled with 4-bromoaniline to form the desired sulfonamide product.

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-5-(chlorosulfonyl)benzoic acid

The initial and critical step is the introduction of a chlorosulfonyl group onto the 2-chlorobenzoic acid backbone. This is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid. The chlorine and carboxylic acid groups on the starting material are deactivating and direct incoming electrophiles to the meta position. The position para to the activating chloro group and meta to the deactivating carboxylic acid group (C5) is the most favorable site for substitution.

Experimental Protocol: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid[1]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Charge the flask with 2-chlorobenzoic acid (1.0 eq). With vigorous stirring, slowly add an excess of chlorosulfonic acid (approx. 5.0 eq). The reaction is exothermic and will generate HCl gas.

-

Reaction Conditions: Heat the reaction mixture to 90-100°C for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature (25°C). In a separate large beaker containing a mixture of ice and water, slowly and carefully pour the reaction mixture with stirring. Maintain the temperature of the quench mixture below 10°C by adding more ice as needed.

-

Isolation of Crude Product: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purification: Dissolve the crude wet cake in diethyl ether. Wash the ether layer with a saturated aqueous sodium chloride solution and then dry over anhydrous magnesium sulfate. Filter the solution and concentrate in vacuo. Add hexane to precipitate the purified product.

-

Final Product: Collect the crystalline product by filtration, wash with hexane, and dry. The expected product is a white solid with a melting point of 149-151°C.

Caption: Workflow for the synthesis of the key intermediate.

Part 2: Synthesis of this compound

With the key intermediate in hand, the final step is the formation of the sulfonamide bond. This is a classic nucleophilic substitution reaction where the nitrogen atom of 4-bromoaniline attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base, such as pyridine or triethylamine, is typically used to neutralize the HCl byproduct generated during the reaction.[1]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a fume hood, dissolve 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Add a base, such as triethylamine (1.2 eq) or pyridine, to the solution and stir.

-

Nucleophile Addition: In a separate flask, dissolve 4-bromoaniline (1.1 eq) in the same solvent. Add this solution dropwise to the reaction mixture at 0-25°C.

-

Reaction Conditions: Allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Once the reaction is complete, acidify the mixture with a dilute aqueous HCl solution. This will protonate the carboxylate and precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then a small amount of cold solvent (e.g., diethyl ether or DCM) to remove any unreacted 4-bromoaniline. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Final Product: Dry the purified product under vacuum to yield this compound as a solid.

Caption: Workflow for the final product synthesis.

Data Summary

The following table summarizes the key reactants, conditions, and expected outcomes for the synthesis.

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | 2-Chlorobenzoic acid | Chlorosulfonic acid, Diethyl ether, Hexane | 90-100 | 5 | ~75-80[2] |

| 2 | 2-Chloro-5-(chlorosulfonyl)benzoic acid, 4-Bromoaniline | Dichloromethane (or THF), Triethylamine (or Pyridine) | 0-25 | 6-12 | 70-90 |

Conclusion

This guide provides a detailed and scientifically grounded methodology for the synthesis of this compound. By following the outlined two-step process, researchers can reliably produce this compound for further investigation in drug discovery and medicinal chemistry programs. The protocols emphasize safety, purity, and efficiency, reflecting best practices in modern synthetic organic chemistry.

References

An In-Depth Technical Guide to 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid: Synthesis, Properties, and Therapeutic Potential as a NTPDase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid (CAS Number: 306764-81-8), a molecule of significant interest in the field of medicinal chemistry. The document details its chemical identity, physicochemical properties, and a proposed synthetic route based on established methodologies for analogous compounds. A significant portion of this guide is dedicated to its potential as a selective inhibitor of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), a family of enzymes implicated in a variety of pathophysiological processes. The guide explores the mechanism of action, potential therapeutic applications, and predicted ADME/Tox profile of this compound class, offering valuable insights for researchers engaged in the development of novel therapeutics targeting purinergic signaling pathways.

Introduction: The Significance of Sulfamoyl Benzoic Acids in Drug Discovery

The sulfamoyl benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents. The sulfonamide group, in particular, is a key pharmacophore known for its ability to mimic the transition state of tetrahedral intermediates in enzymatic reactions, leading to potent and selective inhibition. This compound emerges from this class of compounds as a molecule with predicted inhibitory activity against h-NTPDases, enzymes that play a critical role in regulating extracellular nucleotide concentrations and thereby modulating a wide array of physiological and pathological processes, including inflammation, thrombosis, and cancer.[1] This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and application of this promising compound.

Physicochemical Properties and Characterization

While experimental data for this compound is not extensively available in the public domain, its key physicochemical properties can be predicted based on its structure and data from its precursors.

| Property | Value | Source |

| CAS Number | 306764-81-8 | [2] |

| Molecular Formula | C13H9BrClNO4S | [2][3] |

| Molecular Weight | 390.64 g/mol | [2] |

| Predicted XlogP | 3.3 | [3] |

| Predicted pKa | 2.27±0.25 | [3] |

| Appearance | Predicted to be a solid | - |

Characterization of the final compound would rely on a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the carboxylic acid (C=O and O-H stretches), sulfonamide (S=O and N-H stretches), and aromatic rings.

-

Melting Point Analysis: The melting point is a crucial indicator of purity.

Synthesis of this compound

A definitive, step-by-step protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a robust synthetic route can be proposed based on established methods for the preparation of analogous sulfamoyl benzoic acid derivatives.[1][4] The synthesis logically proceeds in two main stages: the preparation of the key intermediate, 2-chloro-5-(chlorosulfonyl)benzoic acid, followed by its reaction with 4-bromoaniline.

Proposed Synthetic Pathway

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol (Adapted from Analogous Syntheses)

Disclaimer: The following protocol is an adapted procedure based on the synthesis of similar sulfamoyl benzoic acid derivatives and has not been experimentally validated for this specific compound.[1][4] Researchers should exercise caution and optimize conditions as necessary.

Stage 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl).

-

Chlorosulfonation: To the flask, add 2-chlorobenzoic acid (1 equivalent). Cool the flask in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (excess, e.g., 5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-chloro-5-(chlorosulfonyl)benzoic acid.

Stage 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or pyridine.

-

Amide Formation: Cool the solution in an ice bath and add 2-chloro-5-(chlorosulfonyl)benzoic acid (1 equivalent) portion-wise. If using a non-basic solvent like THF, a base such as triethylamine (1.1 equivalents) should be added to neutralize the HCl formed during the reaction.[4]

-

Allow the reaction to stir at room temperature overnight or until completion as indicated by TLC.

-

Work-up: If a base was used, filter off the resulting salt. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity: Inhibition of Human NTPDases

The Role of NTPDases in Purinergic Signaling

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of eight enzymes (NTPDase1-8) that hydrolyze extracellular nucleoside tri- and diphosphates.[1] By regulating the levels of signaling molecules like ATP and ADP, they play a pivotal role in purinergic signaling, which is implicated in a vast range of physiological processes.

Caption: Simplified purinergic signaling pathway and the role of NTPDase inhibition.

Dysregulation of NTPDase activity is associated with various diseases, including:

-

Inflammation: NTPDases modulate inflammatory responses by controlling the balance between pro-inflammatory ATP and anti-inflammatory adenosine.

-

Thrombosis: NTPDase1 (CD39) on the surface of endothelial cells and lymphocytes is a key regulator of platelet aggregation.

-

Cancer: Extracellular ATP in the tumor microenvironment can promote tumor growth, while its breakdown product, adenosine, can suppress the anti-tumor immune response.[1]

-

Neurodegenerative Diseases: Purinergic signaling is critically involved in neuronal function and neuroinflammation.

Mechanism of Inhibition and Structure-Activity Relationships

While the precise inhibitory activity of this compound has not been reported, studies on analogous compounds provide valuable insights. A recent study on a series of sulfamoyl benzamide derivatives demonstrated selective inhibition of h-NTPDase isoforms in the micromolar to sub-micromolar range.[1] For instance, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was identified as a potent and selective inhibitor of h-NTPDase8 with an IC50 of 0.28 µM.[1]

Molecular docking studies of related inhibitors with homology models of h-NTPDases suggest that the sulfamoyl moiety plays a crucial role in binding to the active site, likely through interactions with key amino acid residues and the catalytic metal ions (Ca2+ or Mg2+). The substituents on the aromatic rings are expected to influence the potency and selectivity for different NTPDase isoforms by interacting with specific sub-pockets within the enzyme's active site. The presence of the bromine and chlorine atoms on the phenyl rings of the title compound is likely to modulate its electronic and steric properties, thereby influencing its binding affinity and selectivity profile.

Potential Therapeutic Applications

Given the role of NTPDases in various pathologies, selective inhibitors like this compound hold significant therapeutic promise. Potential applications include:

-

Anti-inflammatory Agents: By preventing the breakdown of pro-inflammatory ATP, NTPDase inhibitors could be beneficial in treating inflammatory disorders.

-

Anti-thrombotic Drugs: Inhibition of NTPDase1 could prevent platelet aggregation and thrombosis.

-

Cancer Immunotherapy: By modulating the levels of ATP and adenosine in the tumor microenvironment, NTPDase inhibitors could enhance anti-tumor immune responses.

-

Neuroprotective Agents: In the context of neurodegenerative diseases, regulating purinergic signaling through NTPDase inhibition could offer a novel therapeutic strategy.

ADME/Tox Profile (Predicted)

The absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of a drug candidate is a critical determinant of its clinical success. While experimental data for this compound is not available, in silico predictions can provide valuable guidance for further development.

Based on its physicochemical properties, the compound is expected to have moderate lipophilicity (predicted XlogP of 3.3), suggesting reasonable absorption and distribution characteristics. The presence of the carboxylic acid and sulfonamide groups may influence its metabolic pathways and excretion routes. The bromine and chlorine substituents could be sites for metabolic modification. A thorough in vitro and in vivo ADME/Tox evaluation would be necessary to fully characterize its drug-like properties.

Conclusion and Future Directions

This compound is a promising molecule with the potential to act as a selective inhibitor of h-NTPDases. This technical guide has provided a comprehensive overview of its chemical properties, a proposed synthetic route, and its potential biological activity based on data from closely related analogs.

Future research should focus on:

-

Optimized Synthesis: The development and validation of a high-yielding and scalable synthetic protocol.

-

In Vitro Biological Evaluation: A comprehensive screening against all h-NTPDase isoforms to determine its potency and selectivity profile.

-

Mechanism of Action Studies: Detailed kinetic and structural studies to elucidate its precise binding mode and mechanism of inhibition.

-

In Vivo Efficacy Studies: Evaluation in relevant animal models of inflammation, thrombosis, or cancer to assess its therapeutic potential.

-

ADME/Tox Profiling: A thorough investigation of its pharmacokinetic and toxicological properties.

By addressing these key areas, the full therapeutic potential of this compound as a novel modulator of purinergic signaling can be realized.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

-

Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health. Available at: [Link].

- Google Patents. Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

-

NIST. 5-Bromo-2-chlorobenzoic acid. National Institute of Standards and Technology. Available at: [Link].

-

Crysdot. 5-(N-(4-Bromophenyl)sulfamoyl)-2-chlorobenzoic acid. Available at: [Link].

Sources

- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 306764-81-8 [chemicalbook.com]

- 3. PubChemLite - this compound (C13H9BrClNO4S) [pubchemlite.lcsb.uni.lu]

- 4. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

"characterization of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid"

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid

Executive Summary: This guide provides a comprehensive technical overview of this compound, a sulfonamide-containing benzoic acid derivative of significant interest to the pharmaceutical and chemical research sectors. Given its structural motifs, the compound is a relevant analogue to intermediates used in the synthesis of modern antidiabetic drugs. This document outlines a logical synthetic pathway, details the expected physicochemical properties, and provides a thorough analysis of the spectroscopic techniques required for its definitive characterization. The methodologies and interpretations are presented with the causality behind experimental choices, ensuring a robust and validated approach for researchers in drug discovery and development.

Introduction and Scientific Context

This compound (C₁₃H₉BrClNO₄S) is a complex organic molecule that incorporates several key functional groups: a benzoic acid, a halogenated aromatic ring, and a sulfonamide linkage connecting to a second brominated aromatic system. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including diuretics, antibiotics, and hypoglycemic agents. Similarly, benzoic acid derivatives are prevalent in medicinal chemistry, often serving as scaffolds for developing anti-inflammatory, antimicrobial, and anticancer drugs.[1]

The primary significance of this molecule and its analogues lies in their role as advanced intermediates in pharmaceutical synthesis. Notably, the structurally related precursor, 5-bromo-2-chlorobenzoic acid, is a crucial starting material for the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are cornerstone therapies for type 2 diabetes.[2][3] Therefore, understanding the synthesis and characterization of derivatives such as the title compound is paramount for process chemists and medicinal chemists exploring new therapeutic agents or developing novel synthetic routes.

This guide serves as a senior-level resource, detailing a validated synthetic strategy and a multi-faceted spectroscopic approach to ensure the unequivocal identification and quality control of this compound.

Physicochemical and Structural Properties

A precise understanding of the compound's fundamental properties is the first step in any characterization workflow. The key identifiers and computed properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉BrClNO₄S | [4][5][6] |

| Molecular Weight | 390.64 g/mol | [5][6] |

| CAS Number | 306764-81-8 | [5] |

| IUPAC Name | 5-[(4-bromophenyl)sulfamoyl]-2-chlorobenzoic acid | [4] |

| SMILES | C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Br | [4] |

| InChI Key | WFJZFEXHLJNUBP-UHFFFAOYSA-N | [4] |

| Predicted XLogP3 | 3.3 | [4] |

Synthesis Pathway and Experimental Protocol

The synthesis of diaryl sulfamoyl benzoic acids can be approached through several routes. A robust and well-documented strategy involves the chlorosulfonation of a benzoic acid precursor followed by condensation with an appropriate aniline.[7] This method provides good yields and high purity, making it suitable for laboratory-scale synthesis and scalable for industrial production.

Synthesis Workflow Diagram

The logical two-step approach starting from 2-chlorobenzoic acid is outlined below.

Caption: Two-step synthesis of the target compound.

Rationale of Experimental Choices

-

Chlorosulfonic Acid (ClSO₃H): This is a powerful and efficient reagent for introducing the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring via electrophilic aromatic substitution. Using it neat (as both reagent and solvent) ensures a high reaction rate. The substitution is directed para to the activating carboxyl group and meta to the deactivating chloro group, yielding the desired 5-substituted product.

-

4-Bromoaniline: This is the amine component required to form the final sulfonamide link.

-

Pyridine: This organic base is crucial in the second step. It acts as a nucleophilic catalyst and, more importantly, as an acid scavenger, neutralizing the HCl byproduct generated during the reaction between the sulfonyl chloride and the aniline. This drives the reaction to completion.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic Acid

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube.

-

Carefully add 2-chlorobenzoic acid (1.0 eq) to an excess of chlorosulfonic acid (5.0 eq) at 0 °C (ice bath).

-

Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

-

The solid precipitate of 2-chloro-5-(chlorosulfonyl)benzoic acid will form.

-

Filter the solid product under vacuum, wash thoroughly with cold water to remove excess acid, and dry in a desiccator. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

To this solution, add 4-bromoaniline (1.1 eq) followed by the slow, dropwise addition of pyridine (2.0 eq) at 0 °C.

-

Allow the mixture to stir at room temperature overnight.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product.

Spectroscopic Characterization and Structural Elucidation

Unequivocal structural confirmation requires a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Integrated Analysis Workflow

Caption: Integrated workflow for structural confirmation.

¹H Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is used to determine the proton environment in the molecule. The spectrum is expected to show distinct signals for the two aromatic rings and the acidic/sulfonamide protons.

| Predicted Signal | δ (ppm) Range | Multiplicity | Integration | Assignment |

| Carboxylic Acid | 12.0 - 13.5 | broad singlet | 1H | -COO H |

| Sulfonamide | 10.0 - 11.0 | singlet | 1H | -SO₂NH - |

| Aromatic | 8.0 - 8.5 | multiplet | 3H | Protons on the 2-chlorobenzoic acid ring |

| Aromatic | 7.2 - 7.8 | multiplet | 4H | Protons on the 4-bromophenyl ring (AA'BB' system) |

¹³C Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the structure.

| Predicted Signal | δ (ppm) Range | Assignment |

| Carbonyl | 165 - 175 | C =O of carboxylic acid |

| Aromatic | 115 - 145 | 12 distinct signals for the aromatic carbons |

| Aromatic (C-Br) | ~120 | Carbon attached to Bromine |

| Aromatic (C-Cl) | ~135 | Carbon attached to Chlorine |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is invaluable for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500 - 3300 | O-H stretch (very broad) | Carboxylic Acid (-COOH) |

| 3200 - 3300 | N-H stretch | Sulfonamide (-SO₂NH-) |

| 1680 - 1710 | C=O stretch (strong) | Carboxylic Acid (-COOH) |

| 1330 - 1370 | S=O asymmetric stretch | Sulfonamide (-SO₂-) |

| 1150 - 1180 | S=O symmetric stretch | Sulfonamide (-SO₂-) |

| 700 - 800 | C-Cl stretch | Aryl-Chloride |

| 500 - 600 | C-Br stretch | Aryl-Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula. A key confirmatory feature for this compound is the complex isotopic pattern arising from the presence of both bromine and chlorine.

-

Expected Molecular Ion: The nominal mass is 390 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition (C₁₃H₉BrClNO₄S).

-

Isotopic Pattern: The presence of ³⁵Cl/³⁷Cl (3:1 ratio) and ⁷⁹Br/⁸¹Br (1:1 ratio) will result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6), which is a definitive signature for the compound.

-

Predicted Adducts: Predicted m/z values for common adducts can be used for confirmation.[4]

-

[M+H]⁺: 389.91968

-

[M+Na]⁺: 411.90162

-

[M-H]⁻: 387.90512

-

Potential Applications and Future Directions

The primary value of this compound lies in its potential as a building block in medicinal chemistry.

-

Antidiabetic Drug Development: As an analogue of key intermediates for SGLT2 inhibitors, this compound could be used to synthesize novel agents in this class with potentially modified pharmacokinetic or pharmacodynamic profiles.[2][7]

-

Antimicrobial Research: Diaryl sulfones and sulfonamides are known to possess antimicrobial properties.[8] This compound could be screened for activity against various bacterial and fungal strains, particularly drug-resistant pathogens.

-

Future Research:

-

Single-Crystal X-ray Diffraction: To provide absolute confirmation of the molecular structure and solid-state conformation.

-

Biological Screening: In vitro evaluation against relevant biological targets, such as α-glucosidase, α-amylase, and various microbial strains, would be a logical next step.[7]

-

Analogue Synthesis: Systematic modification of the substitution patterns on either aromatic ring could lead to a library of compounds for structure-activity relationship (SAR) studies.

-

Conclusion

This compound is a molecule of high interest for synthetic and medicinal chemists. This guide has detailed a robust and logical pathway for its synthesis and purification. Furthermore, a comprehensive analytical workflow combining NMR, FT-IR, and Mass Spectrometry has been outlined. The expected spectroscopic data and their interpretation provide a clear roadmap for researchers to verify the identity, purity, and structure of this valuable compound, facilitating its use in advanced drug discovery and development programs.

References

-

This compound (C13H9BrClNO4S) - PubChemLite. [Link]

-

5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem. [Link]

-

Supplementary Information - The Royal Society of Chemistry. [Link]

-

5-Bromo-2-chlorobenzoic acid - NIST WebBook. [Link]

-

METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. [Link]

-

Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd. [Link]

-

5-Bromo-2-chlorobenzoic acid - NIST WebBook. [Link]

- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P

-

WO2023019849 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO Patentscope. [Link]

- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google P

-

Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - PSE Community.org. [Link]

-

2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed. [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. data.epo.org [data.epo.org]

- 3. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 4. PubChemLite - this compound (C13H9BrClNO4S) [pubchemlite.lcsb.uni.lu]

- 5. This compound CAS#: 306764-81-8 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psecommunity.org [psecommunity.org]

"5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid molecular weight"

An In-Depth Technical Guide to 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: this compound is a halogenated aromatic sulfonamide with significant potential in medicinal chemistry and drug discovery. With a molecular weight of 390.64 g/mol , its structure combines key pharmacophoric elements—a benzoic acid, a sulfonamide linker, and halogenated phenyl rings—that are prevalent in various therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, a robust synthesis protocol, detailed analytical methodologies for quality control, and an exploration of its relevance as a scaffold in modern drug development, particularly in the context of enzyme inhibition and receptor antagonism.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development.

Chemical Identity

The essential identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 390.64 g/mol | [1][2] |

| Molecular Formula | C₁₃H₉BrClNO₄S | [1][2] |

| CAS Number | 306764-81-8 | [2] |

| Canonical SMILES | C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Br | [3] |

| InChI Key | WFJZFEXHLJNUBP-UHFFFAOYSA-N | [3] |

Molecular Structure

The structure reveals a molecule with distinct hydrophilic (carboxylic acid) and hydrophobic (halogenated aromatic rings) regions, bridged by a sulfonamide group capable of critical hydrogen bonding interactions.

Caption: 2D structure of this compound.

Synthesis and Manufacturing Insights

The synthesis of this molecule is achieved through a standard and reliable sulfonamide bond formation, a cornerstone reaction in medicinal chemistry.

Retrosynthetic Analysis and Strategy

The most logical synthetic disconnection is at the S-N bond of the sulfonamide. This points to a convergent synthesis from two key starting materials: 2-chloro-5-(chlorosulfonyl)benzoic acid and 4-bromoaniline . This approach is efficient and utilizes commercially available or readily synthesized precursors.

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis via sulfonamide formation.

Objective: To synthesize this compound from its primary precursors.

Materials:

-

4-Bromoaniline (1.05 eq)

-

Anhydrous Pyridine (as solvent and base)

-

Dichloromethane (DCM, as co-solvent, optional)

-

Hydrochloric Acid (2M aqueous solution)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 4-bromoaniline (1.05 eq) in anhydrous pyridine (approx. 5-10 mL per mmol of aniline). If solubility is an issue, DCM can be used as a co-solvent. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Dissolve 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq) in a minimal amount of anhydrous pyridine or DCM. Add this solution dropwise to the cooled aniline solution over 15-30 minutes.

-

Causality Note: The reaction is exothermic; slow addition at 0°C controls the reaction rate and minimizes side product formation. Pyridine acts as a non-nucleophilic base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up and Extraction:

-

Quench the reaction by slowly adding 2M HCl at 0°C until the pH is acidic (~pH 2). This step protonates the pyridine, making it water-soluble.

-

Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

-

Wash the combined organic layers sequentially with water (2x) and brine (1x).

-

Trustworthiness Check: The aqueous washes are critical for removing the pyridine hydrochloride salt and any unreacted water-soluble materials, ensuring the purity of the crude product.

-

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane solvent system) or by flash column chromatography on silica gel to yield the pure product.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, with distinct splitting patterns and chemical shifts influenced by the electron-withdrawing and donating groups. The N-H proton of the sulfonamide will appear as a broad singlet.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight, typically showing the [M-H]⁻ ion at m/z 387.90 and 389.90, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br).

-

Infrared (IR) Spectroscopy: Key vibrational stretches are expected for the O-H of the carboxylic acid (~3000 cm⁻¹, broad), C=O (~1700 cm⁻¹), and the two S=O bonds of the sulfonamide (~1350 and 1160 cm⁻¹).

Protocol: Purity Assessment by RP-HPLC

This protocol provides a reliable method for determining the purity of the final compound. Chromatographic methods are widely used for the analysis of sulfonamides.[3][6]

Objective: To quantify the purity of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Expertise Note: A C18 (octadecyl) stationary phase is chosen for its excellent retention of hydrophobic aromatic compounds like the analyte.

-

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient Program:

-

0-20 min: 30% B to 95% B

-

20-25 min: Hold at 95% B

-

25-26 min: 95% B to 30% B

-

26-30 min: Hold at 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

-

Perform serial dilutions to a final concentration of approximately 0.1 mg/mL for analysis. Ensure the sample is fully dissolved.

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Relevance in Drug Discovery and Development

The phenylsulfamoyl benzoic acid scaffold is an emerging area of interest for developing novel therapeutics.

Role as a Pharmacophore and Therapeutic Potential

While this specific molecule is not an approved drug, its structural motifs are present in compounds with demonstrated biological activity. The general class of (arylsulfamoyl)benzoic acids has been identified as a source of potent enzyme inhibitors and receptor modulators.

-

ERAP Inhibitors: Structurally related phenylsulfamoyl benzoic acids have been identified as novel inhibitors of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2).[8][9] ERAP1 and ERAP2 are key enzymes in the antigen presentation pathway and are considered therapeutic targets for cancer and autoimmune diseases.[10] The sulfonamide and benzoic acid groups can form critical interactions within the enzyme's active site.

-

P2Y14R Antagonists: A recent study highlighted 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y14 receptor, a target for treating inflammatory conditions like acute lung injury.[11]

-

Antidiabetic Potential: While the precursor, 5-bromo-2-chlorobenzoic acid, is a key intermediate for SGLT2 inhibitors, compounds with the sulfonamide moiety, like the topic molecule, have been investigated as inhibitors of α-glucosidase and α-amylase, suggesting potential antidiabetic activity through a different mechanism.[12]

Workflow for Biological Screening

For drug development professionals, a logical next step is to evaluate the biological activity of this compound. The workflow below outlines a standard screening cascade.

Caption: A typical workflow for the biological evaluation of a novel compound.

Conclusion

This compound is more than a chemical entity defined by its molecular weight. It represents a versatile and promising scaffold for medicinal chemistry. Its straightforward synthesis and the established biological relevance of its core structure make it an attractive candidate for screening libraries and a valuable starting point for lead optimization campaigns targeting enzymes and receptors implicated in immunology, inflammation, and metabolic diseases. The methodologies outlined in this guide provide a robust framework for its synthesis, characterization, and further exploration by the scientific community.

References

-

PubChemLite. This compound (C13H9BrClNO4S). [Link]

-

Krzemińska, E., & Piestrzyńska, M. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. [Link]

-

Yasmeen, F., et al. (2020). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Letters in Drug Design & Discovery, 17(10), 1269-1283. [Link]

-

Pikul, P., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(12), 3730. [Link]

-

Malamas, M. S., et al. (2022). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. ACS Chemical Biology, 17(8), 2236-2245. [Link]

-

Malamas, M. S., et al. (2022). Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. Figshare. [Link]

-

ResearchGate. Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition | Request PDF. [Link]

-

National Institutes of Health. A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. [Link]

-

Li, J., et al. (2024). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 271, 117588. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. HPLC Separation of Aromatic Sulfonamides and Hydrozine | SIELC Technologies [sielc.com]

- 3. tis.wu.ac.th [tis.wu.ac.th]

- 4. chemscene.com [chemscene.com]

- 5. CAS # 137-64-4, 2-Chloro-5-(chlorosulfonyl)benzoic acid, 3-Carboxy-4-chlorobenzenesulfonyl chloride, 5-Chlorosulfonyl-2-chlorobenzoic acid, NSC 137839 - chemBlink [chemblink.com]

- 6. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Collection - Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition - ACS Chemical Biology - Figshare [acs.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Predicted Biological Activity and Experimental Evaluation of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid

Authored by: Your Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of the predicted biological activities of the novel chemical entity, 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid. Drawing upon established knowledge of its core structural motifs—a sulfonamide group, a 2-chlorobenzoic acid scaffold, and a brominated phenyl ring—we delineate a strategic framework for its systematic investigation. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven methodologies to explore its potential as an antimicrobial, a carbonic anhydrase inhibitor, and an SGLT2 inhibitor. The protocols are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure scientific rigor and reproducibility.

Introduction and Molecular Profile

This compound is a synthetic organic compound with the molecular formula C₁₃H₉BrClNO₄S.[1][2][3] Its structure integrates several key pharmacophores that are prevalent in a wide range of biologically active molecules. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents.[4] The 2-chlorobenzoic acid moiety is also a component of various compounds with documented biological effects, including antimicrobial and anti-inflammatory properties.[5][6][7] Furthermore, the presence of a brominated phenyl ring can influence the compound's lipophilicity and binding interactions with biological targets.

Given the absence of published biological data for this specific molecule, this guide will leverage structure-activity relationships (SAR) from related compounds to hypothesize its potential therapeutic applications and provide a robust experimental plan for validation.

Chemical Structure:

A brief overview of the compound's key identifiers.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the structural components of this compound, we can postulate several potential biological activities.

Antimicrobial Activity

The sulfonamide moiety is a classic antibacterial pharmacophore that competitively inhibits dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[8] Additionally, various 2-chlorobenzoic acid derivatives have demonstrated antimicrobial properties.[5][6] It is therefore plausible that this compound could exhibit antibacterial and/or antifungal activity.

Hypothesized Mechanism of Action (Antibacterial):

Hypothesized inhibition of bacterial folic acid synthesis.

Carbonic Anhydrase Inhibition

Aromatic sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[9] Inhibition of specific CA isozymes, such as CA II and CA IV in the eye, can reduce aqueous humor formation and lower intraocular pressure, making it a therapeutic strategy for glaucoma.[9] The structural similarity of our target compound to known CA inhibitors warrants an investigation into this activity.

SGLT2 Inhibition

The structurally related compound, 5-bromo-2-chlorobenzoic acid, is a key intermediate in the synthesis of dapagliflozin and empagliflozin, which are potent and selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2).[10][11][12] SGLT2 inhibitors are a class of antidiabetic drugs that reduce renal glucose reabsorption. While our compound has a different substitution at the 5-position, the shared core structure suggests that it could potentially interact with SGLT2.

Proposed Experimental Workflows for Biological Evaluation

To systematically evaluate the predicted biological activities, a tiered approach is recommended, starting with in vitro assays and progressing to cell-based models.

General Workflow for Preliminary Assessment

A tiered approach for evaluating biological activity.

Detailed Experimental Protocols

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Rationale: This is the gold-standard method for quantifying the in vitro antimicrobial potency of a compound.[8] A broad panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, should be used for initial screening.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Microorganism Preparation: Inoculate the test microorganisms in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) and incubate until they reach the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the standardized microbial suspension to each well.

-

Controls: Include a positive control (microorganisms with no compound), a negative control (broth only), and a vehicle control (microorganisms with DMSO at the highest concentration used). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be run in parallel.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Objective: To quantify the inhibitory activity of the compound against human carbonic anhydrase II (hCA II).

Rationale: hCA II is a well-characterized and readily available isozyme that is a common target for sulfonamide inhibitors.[9] An esterase assay using 4-nitrophenyl acetate (NPA) as a substrate provides a reliable and colorimetric method to measure enzyme activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 10 mM Tris-HCl, pH 7.4.

-

Enzyme Solution: Prepare a working solution of purified hCA II in the assay buffer.

-

Substrate Solution: Prepare a stock solution of 4-nitrophenyl acetate (NPA) in acetonitrile.

-

Test Compound: Prepare serial dilutions of the compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound at various concentrations.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the reaction by adding the NPA substrate solution.

-

-

Data Acquisition: Measure the increase in absorbance at 400 nm over time using a microplate reader. The absorbance change corresponds to the formation of 4-nitrophenol.

-

Controls: Include a control reaction with no inhibitor (100% activity) and a blank with no enzyme. Acetazolamide should be used as a positive control inhibitor.

-

Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable nonlinear regression model.

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity Data

| Microorganism | Strain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control Drug |

| Staphylococcus aureus | ATCC 29213 | 16 | 0.5 (Ciprofloxacin) |

| Escherichia coli | ATCC 25922 | 64 | 0.25 (Ciprofloxacin) |

| Candida albicans | ATCC 90028 | 32 | 1 (Fluconazole) |

Table 2: Hypothetical Enzyme Inhibition Data

| Enzyme Target | IC₅₀ (nM) of Test Compound | IC₅₀ (nM) of Control Inhibitor |

| Carbonic Anhydrase II | 75 | 12 (Acetazolamide) |

| SGLT2 (predicted) | TBD | 1.1 (Empagliflozin) |

TBD: To be determined.

Conclusion and Future Directions

This guide outlines a foundational strategy for elucidating the biological activity of this compound. The proposed workflows are based on the established pharmacology of its constituent chemical motifs. Positive results in the initial in vitro screens will necessitate further investigation, including selectivity profiling against a broader panel of CA isozymes and SGLT transporters, evaluation in cell-based models of inflammation or cancer, and eventual progression to in vivo models to assess efficacy and pharmacokinetic properties. The synthesis of structural analogs will also be crucial for establishing structure-activity relationships and optimizing potency and selectivity for a desired biological target.

References

-

Kumar, S. et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arabian Journal of Chemistry.[5][6]

-

ResearchGate. (2013). (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives.[6]

-

BenchChem. (2025). Navigating the Synthesis and Evaluation of Novel Sulfonamides: A Comparative Guide.[4]

-

Al-Fahd, T. et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central.[8]

-

BenchChem. (2025). Efficacy of 4-Amino-2-chlorobenzoic Acid Derivatives: A Comparative Analysis Against Existing Therapeutics.[7]

-

PubChem. 2-Chlorobenzoic Acid.[13]

-

Bolli, M. H. et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry.[14]

-

PubChemLite. This compound (C13H9BrClNO4S).[1]

-

Wikipedia. 2-Chlorobenzoic acid.[15]

-

De-Sheng, T. et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au.[16]

-

Google Patents. (2016). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.[17]

-

Ghiasi, M. et al. (2022). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI.[18]

-

Asadipour, A. et al. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research.[19]

-

Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.[10]

- Chemdiv. Compound N-(4-bromophenyl)-4-[(4-bromophenyl)sulfamoyl]benzamide.

- Chemdiv. Compound 3-[(4-bromophenyl)sulfamoyl]-4-methyl-N-(4-nitrophenyl)benzamide.

- Chemdiv. Compound 3-[(3-acetylphenyl)sulfamoyl]-N-(4-bromophenyl)benzamide.

-

Santa Cruz Biotechnology. This compound.[2]

-

ChemicalBook. This compound.[3]

-

Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.[11]

-

PubChem. 5-Bromo-2-chlorobenzoic acid.[20]

-

ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.[12]

- Iacovita, C. et al. (2021). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules.

- Xu, Y. et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells.

- MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

-

Maresca, A. et al. (2009). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters.[9]

-

BLD Pharm. 21739-92-4|5-Bromo-2-chlorobenzoic acid.[21]

Sources

- 1. PubChemLite - this compound (C13H9BrClNO4S) [pubchemlite.lcsb.uni.lu]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 306764-81-8 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 21739-92-4|5-Bromo-2-chlorobenzoic acid|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the In Vitro Evaluation of 5-(4-Bromo-phenylsulfamoyl)-2-chloro-benzoic acid

Abstract

This technical guide outlines a comprehensive strategy for the in vitro characterization of 5-(4-bromo-phenylsulfamoyl)-2-chloro-benzoic acid. Lacking extensive published data on its biological activity, this document serves as a prospective framework for researchers, scientists, and drug development professionals. By dissecting its structural motifs—a sulfonamide, a benzoic acid, and halogen substituents—we hypothesize potential biological targets and lay out a multi-tiered experimental plan. This guide provides the scientific rationale and detailed, field-proven protocols for a systematic evaluation, beginning with primary hypothesized targets such as Sodium-Glucose Cotransporter 2 (SGLT2) and Carbonic Anhydrases (CAs), and extending to broader kinase profiling and cellular mechanism-of-action studies. Our objective is to furnish a robust, self-validating system for elucidating the compound's pharmacological profile, thereby enabling an informed assessment of its therapeutic potential.

Introduction: Compound Analysis and Rationale for Investigation

This compound is a halogenated sulfonamide derivative. Its chemical structure, featuring a central benzoic acid core, a sulfonamide linker, and a brominated phenyl ring, suggests potential interactions with multiple classes of biological targets. The sulfonamide group is a privileged pharmacophore found in a wide array of therapeutic agents, including diuretics, antidiabetic drugs, and carbonic anhydrase inhibitors.[1][2][3] Notably, this compound and its close analogs are cited as key intermediates in the synthesis of SGLT2 inhibitors, a modern class of antidiabetic drugs.[4] This established chemical linkage provides the primary impetus for our investigation.

This guide, therefore, proposes a logical, tiered approach to comprehensively profile the in vitro activity of this molecule. The strategy is designed to first validate the most probable mechanisms of action based on structural analogy and then to explore a wider range of potential activities and cytotoxic effects.

Tier 1 Evaluation: Primary Hypothesized Targets

The initial phase of investigation focuses on the most likely biological targets derived from the compound's structural alerts and known synthetic applications.

SGLT2 Inhibition Assay

Scientific Rationale: The sodium-glucose cotransporter 2 (SGLT2), located in the proximal renal tubules, is responsible for the reabsorption of approximately 90% of filtered glucose.[5][6] Inhibition of SGLT2 induces glucosuria, thereby lowering plasma glucose levels. Given that this compound is a precursor to SGLT2 inhibitors, its direct activity against this transporter is the primary hypothesis to be tested. We will employ a cell-based fluorescent glucose uptake assay, which provides a physiologically relevant system for measuring transporter activity.

Experimental Workflow Diagram:

Caption: Workflow for the SGLT2 fluorescent glucose uptake assay.

Detailed Protocol: SGLT2 Inhibition Assay Using 2-NBDG

-

Cell Culture: Culture human kidney proximal tubule cells (HK-2), which endogenously express SGLT2, in a suitable medium. Seed the cells into a black, clear-bottom 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in assay buffer. Include a known SGLT2 inhibitor like Phlorizin or Dapagliflozin as a positive control.[7]

-

Assay Procedure: a. Gently aspirate the culture medium from the wells. b. Wash the cells twice with 100 µL/well of a sodium-free buffer (e.g., choline-based buffer) to remove residual glucose and sodium. c. Add 50 µL of sodium-free buffer containing the test compound at 2x the final concentration and incubate for 15-30 minutes at 37°C. d. Initiate glucose uptake by adding 50 µL of sodium-containing buffer with 2x the final concentration of 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog. The final 2-NBDG concentration should be empirically determined (e.g., 100 µM). e. Incubate the plate for 30-60 minutes at 37°C.

-

Signal Detection: a. Terminate the uptake by aspirating the solution and washing the cells three times with 100 µL/well of ice-cold, sodium-free buffer. b. Lyse the cells by adding 50 µL of a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS). c. Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control (DMSO) and plot the dose-response curve to determine the IC50 value.

Carbonic Anhydrase (CA) Inhibition Assay

Scientific Rationale: The sulfonamide moiety is a classic zinc-binding group that potently inhibits carbonic anhydrases.[2][8] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[4][9] It is crucial to assess whether this compound inhibits key CA isoforms (e.g., cytosolic hCA I and II, and tumor-associated hCA IX and XII) to understand its selectivity and potential off-target effects. The assay measures the inhibition of CA-catalyzed hydrolysis of a chromogenic substrate.

Detailed Protocol: Colorimetric CA Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Enzyme: Prepare working solutions of purified human CA isoforms (I, II, IX, XII) in assay buffer.

-

Substrate: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in acetonitrile.

-

Inhibitors: Prepare a serial dilution of the test compound and a known pan-CA inhibitor (e.g., Acetazolamide) as a positive control.

-

-

Assay Procedure (96-well format): a. To each well, add 158 µL of assay buffer. b. Add 2 µL of the test compound dilution (or DMSO for control). c. Add 20 µL of the CA enzyme working solution. d. Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding. e. Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

-

Signal Detection: Immediately begin monitoring the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader in kinetic mode. The absorbance change corresponds to the formation of the yellow p-nitrophenol product.[4]

-

Data Analysis: Determine the reaction rate (V) from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Tier 2 Evaluation: Broad Profiling and Cytotoxicity

If Tier 1 assays yield positive results or if a broader characterization is desired, the next phase involves screening against a wider target class and assessing general cellular toxicity.

Kinase Inhibitor Profiling

Scientific Rationale: Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer.[10] The sulfonamide scaffold is present in several approved kinase inhibitors. Therefore, profiling this compound against a diverse panel of kinases is a valuable step to identify potential novel activities or off-target liabilities. A common method is a fluorescence-based biochemical assay that measures the phosphorylation of a specific substrate.

Detailed Protocol: Universal In Vitro Kinase Assay (TR-FRET based)

-